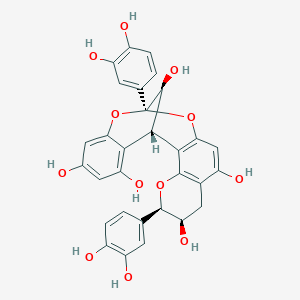
Proanthocyanidin A5'
Übersicht
Beschreibung
Proanthocyanidins (PAs), also known as condensed tannins, are polymers of flavan-3-ols that bind to proteins and have been ascribed functions as herbivore feeding deterrents and antimicrobial compounds .
Synthesis Analysis
The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures . The biosynthetic formation of PAs can be attributed to an effective defense strategy against attacks of the plants by bacteria, fungi, viruses, protozoa, or helminths .Molecular Structure Analysis
Proanthocyanidin A5 has a molecular formula of C30H24O12 . Its average mass is 576.504 Da and its monoisotopic mass is 576.126770 Da .Physical And Chemical Properties Analysis
The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures . Nevertheless, in the last 20 years, analytical techniques especially in the field of chromatography and mass spectrometry have been improved and offer exciting possibilities for a deeper insight into plant secondary metabolism .Wissenschaftliche Forschungsanwendungen
Dental Health and Erosion Protection
Proanthocyanidin-based dentifrices have demonstrated potential as preventive agents against dental erosion. An in-situ study evaluated the effect of proanthocyanidin-based dentifrices on the wear resistance of dentin specimens subjected to erosion and abrasion. The study concluded that proanthocyanidin and the combination of proanthocyanidin and fluoride dentifrices showcased superior results, indicating these formulations could be a promising alternative for patients with dentin erosion (Bueno et al., 2022).
Menopausal Symptom Management
Proanthocyanidin derived from grape seeds was assessed for its effects on menopausal symptoms, body composition, and cardiovascular parameters in middle-aged women. The study found that high-dose proanthocyanidin intake was effective in improving physical and psychological symptoms of menopause, increasing muscle mass, and reducing blood pressure in middle-aged women (Terauchi et al., 2014).
Cancer Risk Reduction
Research indicates that proanthocyanidins may play a role in decreasing the risk of certain cancers. A study utilizing data from an Italian case-control study suggested a decreasing risk of colorectal cancer with increasing intake of proanthocyanidins. The study observed stronger associations for rectal cancer than for colon cancer, potentially elucidating the protective effect of vegetables and fruit on colorectal cancer (Rossi et al., 2010).
Antioxidant Effects and Metabolite Excretion
The antioxidant properties of proanthocyanidins and their biological effects may also be partially attributed to the absorption of microbial phenolic acid metabolites. A study found that chocolate intake, rich in proanthocyanidins, increased the urinary excretion of several phenolic acids, suggesting the involvement of these acids in the health benefits associated with proanthocyanidin intake (Rios et al., 2003).
Dietary Intake and Food Sources
Understanding the dietary intake and major food sources of proanthocyanidins is crucial for nutritional epidemiology. A study aiming to estimate the mean daily intake of proanthocyanidins in the U.S. population found that the major sources in the American diet were apples, chocolate, and grapes. This research provides insights into the consumption patterns and potential health implications of proanthocyanidins in the diet (Gu et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,5R,6R,13R,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-JXCVSLFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4[C@@H]([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proanthocyanidin A5' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Proanthocyanidin A5' | |
CAS RN |
111466-30-9 | |
| Record name | Proanthocyanidin A5' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Proanthocyanidin A5' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649193.png)
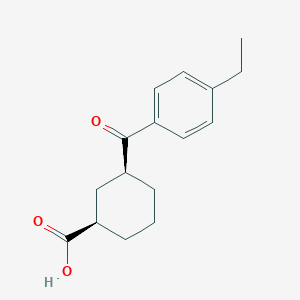
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)


![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
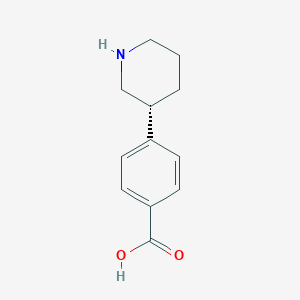
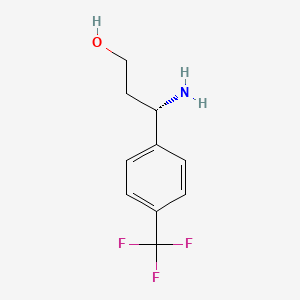
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
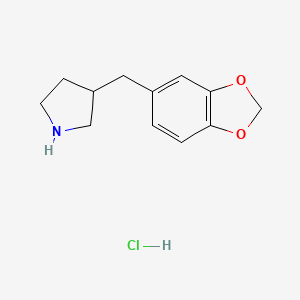
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)